molecular formula C12H14O2S B13301240 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13301240
M. Wt: 222.31 g/mol
InChI Key: ZDJUJEGYVYYUHR-UHFFFAOYSA-N
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Description

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₁₂H₁₄O₂S It is characterized by a cyclobutane ring substituted with a methyl group, a phenylsulfanyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid typically involves the following steps:

    Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through involving alkenes or through intramolecular cyclization of suitable precursors.

    Introduction of the Phenylsulfanyl Group: The phenylsulfanyl group can be introduced via nucleophilic substitution reactions using thiophenol and appropriate leaving groups.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of organometallic intermediates.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and reaction conditions are often tailored to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The phenylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It can be used in studies involving enzyme inhibition or protein-ligand interactions.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can participate in various interactions, including hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Methylcyclobutane-1-carboxylic acid: Lacks the phenylsulfanyl group, resulting in different chemical properties and reactivity.

    1-Phenylsulfanylcyclobutane-1-carboxylic acid: Lacks the methyl group, affecting its steric and electronic properties.

    2-Methyl-1-(phenylsulfanyl)cyclopentane-1-carboxylic acid: Contains a cyclopentane ring instead of a cyclobutane ring, leading to different conformational and reactivity profiles.

Uniqueness

2-Methyl-1-(phenylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the combination of its cyclobutane ring, methyl group, phenylsulfanyl group, and carboxylic acid group. This unique structure imparts specific chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C12H14O2S

Molecular Weight

222.31 g/mol

IUPAC Name

2-methyl-1-phenylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C12H14O2S/c1-9-7-8-12(9,11(13)14)15-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,14)

InChI Key

ZDJUJEGYVYYUHR-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C(=O)O)SC2=CC=CC=C2

Origin of Product

United States

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